What is 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane?
What is 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane?
An In-Depth Technical Guide to 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Executive Summary
3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS: 21587-74-6) is a specialized aliphatic diamine distinguished by its rigid bicyclic spiroacetal core. Unlike flexible linear amines (e.g., hexamethylenediamine), this molecule integrates the structural stiffness of a spiro-fused ring system with reactive primary amine termini.
Primarily utilized as a high-performance epoxy curing agent , it imparts unique properties to thermosets: rapid cure kinetics at low temperatures, high glass transition temperatures (
Molecular Architecture & Chemical Logic
The molecule consists of a central 2,4,8,10-tetraoxaspiro[5.5]undecane skeleton derived from pentaerythritol. This core is rigid due to the anomeric effect and the steric constraints of the spiro-fusion.
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Spiro Core: Acts as a "hard" segment in polymer networks, reducing free volume and increasing modulus.
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Acetal Linkages: The O-C-O bonds are stable under basic and neutral conditions (typical for epoxy curing) but susceptible to acid-catalyzed hydrolysis. This allows for the design of "chemically dismantleable" resins.
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Aminopropyl Arms: The primary amines are nucleophilic, facilitating rapid crosslinking with glycidyl ethers (epoxies) or isocyanates.
Synthesis Pathway
The industrial synthesis follows a three-stage cascade starting from commodity chemicals: pentaerythritol and acrolein.
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Acetalization: Pentaerythritol reacts with acrolein to form the diallyl spiroacetal (DVTOSU).
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Hydrocyanation (Michael Addition): Addition of HCN (or equivalent cyanide source) to the vinyl groups yields the dinitrile.
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Hydrogenation: Reduction of the nitrile groups produces the final diamine.
Figure 1: Industrial synthesis pathway via the DVTOSU intermediate. The expansion from vinyl (C2) to aminopropyl (C3) occurs via cyanation and reduction.
Technical Specifications & Properties
The following data summarizes the physicochemical profile relevant to formulation scientists.
| Property | Value / Description | Significance |
| CAS Number | 21587-74-6 | Identity verification. |
| Molecular Weight | ~286.37 g/mol | Stoichiometric calculations (AHEW). |
| Amine Value | ~390–410 mg KOH/g | Determines mix ratio with epoxy resins. |
| Physical State | Low-viscosity Liquid / Oil | Facilitates solvent-free processing. |
| Color | Colorless to Pale Yellow | Suitable for optical/clear coatings.[1] |
| H-Equivalent Wt. | ~71.6 g/eq | Calculated theoretical AHEW (4 active H). |
| Stability | Hydrolytically stable at pH > 7 | Stable in amine/epoxy mixtures; acid sensitive. |
Application: High-Performance Epoxy Curing
In epoxy formulations, this diamine addresses the trade-off between cure speed and pot life . Unlike cycloaliphatic amines (e.g., IPDA), the ether oxygens in the spiro backbone can assist in hydrogen bonding, potentially accelerating ring-opening of the epoxide without requiring highly acidic accelerators.
Mechanism of Action
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Nucleophilic Attack: The primary amine attacks the oxirane ring of the epoxy resin.
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Network Formation: The rigid spiro-core acts as a distinct node, preventing chain slippage.
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Blushing Resistance: The structure is less prone to reacting with atmospheric CO2 (carbamation) compared to linear aliphatic amines, resulting in glossy, defect-free surfaces.
Protocol: Clear Coat Formulation
Objective: Prepare a non-yellowing, high-gloss coating using Bisphenol A diglycidyl ether (DGEBA).
Materials:
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Epoxy Resin: DGEBA (EEW ~190 g/eq).
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Hardener: 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (AHEW ~72 g/eq).
Step-by-Step Methodology:
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Stoichiometric Calculation: Calculate the parts per hundred resin (phr):
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Mixing:
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Weigh 100g of DGEBA resin into a polypropylene cup.
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Add 37.9g of the spiroacetal diamine.
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Mix via planetary centrifugal mixer (2000 rpm, 2 mins) to ensure homogeneity without entraining air.
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Degassing:
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If mixed by hand, place in a vacuum chamber at -0.9 bar for 5 minutes to remove micro-bubbles.
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Casting & Curing:
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Pour onto the substrate (glass/steel).
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Cure Schedule: 24 hours at 23°C (Ambient).
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Optional Post-Cure: 2 hours at 80°C to maximize
.
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Validation:
Figure 2: Network topology. The "Rigid Spiro Knot" represents the 2,4,8,10-tetraoxaspiro[5.5]undecane core, anchoring the polymer chains.
Advanced Research: Degradable Polymers
A critical research frontier for this molecule is Recyclable Thermosets . Standard epoxies are permanent; however, the acetal linkage in the spiro-core is acid-labile.
Experiment: Acid-Triggered Degradation
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Concept: A cured network containing this amine can be depolymerized by immersing the material in a solution of acid (e.g., 1M HCl or acetic acid) and solvent (acetone/THF).
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Mechanism: The spiroacetal ring opens, cleaving the crosslinks and reverting the network to lower molecular weight oligomers (pentaerythritol and aldehyde derivatives).
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Utility: This enables the recovery of carbon fiber from composites or the removal of electronic potting compounds.
References
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Sigma-Aldrich. 3,9-Bis(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecane Product Sheet. Link
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Wikipedia. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (Precursor Chemistry). Link[4][1][5][6]
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Google Patents. WO2016151006A1 - Amine for rapid-curing epoxy resin compositions. Link
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Google Patents. EP3336119A1 - Curing agent for cold curing epoxy resin adhesives. Link
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MDPI. Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Link
Sources
- 1. EP2943518A2 - Hardeners for low-emission epoxy resin products - Google Patents [patents.google.com]
- 2. EP3861047A1 - Hardener for epoxy resins - Google Patents [patents.google.com]
- 3. WO2016151006A1 - Amine for rapid-curing epoxy resin compositions - Google Patents [patents.google.com]
- 4. EP2468791A1 - Use of thiocarbonates in formulations based on epoxide resins for enhancement of surfaces - Google Patents [patents.google.com]
- 5. EP3336119A1 - Curing agent for cold curing epoxy resin adhesives with rapid strength increase - Google Patents [patents.google.com]
- 6. 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane - Wikipedia [en.wikipedia.org]
